molecular formula C7H3Cl2NS B8734788 3,4-Dichloro-1,2-benzothiazole

3,4-Dichloro-1,2-benzothiazole

Cat. No.: B8734788
M. Wt: 204.08 g/mol
InChI Key: XCGZCFRDYWZKRV-UHFFFAOYSA-N
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Description

3,4-Dichloro-1,2-benzothiazole is a high-purity chemical intermediate built on the privileged benzothiazole scaffold, a structure renowned in medicinal chemistry for its diverse biological activities and presence in clinical and preclinical agents. The reactive chlorine atoms on the heterocyclic core make this compound a versatile building block for synthesizing more complex molecules, particularly through nucleophilic substitution reactions. Researchers can leverage this compound to develop novel derivatives targeting various enzymes and receptors. The benzothiazole scaffold has demonstrated significant potential in anticancer, antimicrobial, and anti-inflammatory applications, acting through mechanisms such as enzyme inhibition and receptor modulation. Furthermore, benzothiazole derivatives are being actively investigated in agrochemical research. This product is intended for laboratory research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H3Cl2NS

Molecular Weight

204.08 g/mol

IUPAC Name

3,4-dichloro-1,2-benzothiazole

InChI

InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H

InChI Key

XCGZCFRDYWZKRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NS2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Position Effects: Chlorine at the 3- and 4-positions (as in dichlobentiazox) enhances electrophilicity and bioactivity compared to mono-chloro derivatives like 3-chloro-1,2-benzisothiazole. This aligns with studies showing dichloro-substituted thiazoles induce systemic acquired resistance (SAR) in plants .
  • Functional Group Influence : The 1,1-dioxide group in 3,6-dichloro-1,2-benzothiazole 1,1-dioxide increases polarity and thermal stability (boiling point: 416.6°C), making it suitable for high-temperature polymer applications .
  • Molecular Weight and Bioactivity : Dichlobentiazox (MW 349.20) exhibits higher bioactivity than smaller analogs, likely due to its extended conjugated system and methoxy linkage .

Q & A

Q. What are the optimized synthetic routes for 3,4-dichloro-1,2-benzothiazole derivatives, and how can yield be improved?

Synthesis often involves cyclization or condensation reactions. For example, Schiff base derivatives can be synthesized by refluxing 4-amino-1,2,4-triazole precursors with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid). Key parameters include reaction time (4–18 hours), solvent choice (DMSO or ethanol), and post-reaction purification via crystallization (water-ethanol mixtures). Yield optimization (e.g., 65% in one protocol) requires careful control of stoichiometry and temperature during reflux and distillation .

Q. What spectroscopic techniques are critical for characterizing this compound-based compounds?

Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions on the benzothiazole core. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FTIR) identifies functional groups like C-Cl and C=N. For crystalline derivatives, X-ray diffraction (XRD) provides structural confirmation, as demonstrated for triclinic systems (e.g., a = 7.578 Å, α = 88.875°) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous chlorinated benzothiazoles (e.g., 3-chloro-1,2-benzisothiazole) require stringent precautions: use of fume hoods, nitrile gloves, and eye protection. Storage should comply with GHS standards, and disposal must follow hazardous waste regulations. Industrial-grade purity (≥95%) minimizes impurities that could react unpredictably .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the sulfur and nitrogen atoms, facilitating nucleophilic substitution or Heck-type coupling. For instance, Mizoroki-Heck reactions with 2-bromobenzaldehyde and alkynes achieve high yields (98%) under Pd catalysis, forming fused heterocycles like indenobenzothiazoles. Solvent polarity (DMF) and additives (TBAB) critically modulate reaction efficiency .

Q. What computational methods are effective for predicting the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer in bioactive interactions. Molecular docking studies (e.g., using AutoDock Vina) correlate triazole-thiadiazole hybrid structures with enzyme targets like cyclooxygenase-2 (COX-2). QSAR models further link substituent electronegativity (e.g., -F, -OCH₃) to antibacterial potency .

Q. How can contradictions in reported biological data for benzothiazole derivatives be resolved?

Discrepancies in antimicrobial or cytotoxic activity often arise from assay variability (e.g., bacterial strain differences) or purity issues. Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics vs. MIC) are recommended. For example, Schiff bases of this compound show variable inhibition against S. aureus (MIC 8–64 µg/mL), necessitating dose-response validation .

Q. What strategies improve the stability of this compound under physiological conditions?

Pro-drug approaches, such as esterification of reactive thiol groups, enhance stability. Encapsulation in polymeric nanoparticles (e.g., PLGA) or coordination with transition metals (e.g., Zn²⁺) also reduces hydrolysis. Stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) are critical for pharmacokinetic profiling .

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